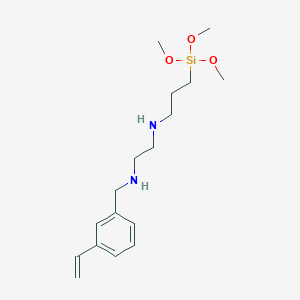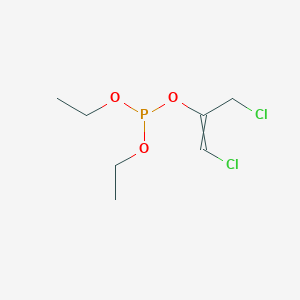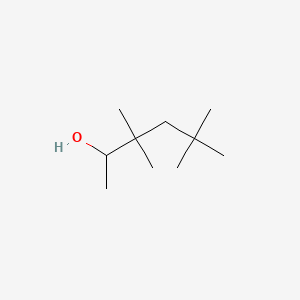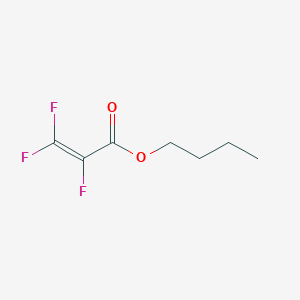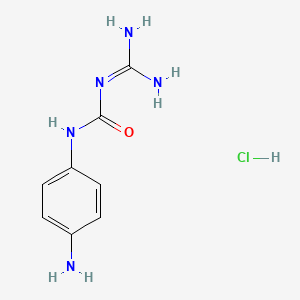
Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride: is a chemical compound with the molecular formula C8H11N5O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amidino group and an aminophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride typically involves the reaction of p-aminobenzamidine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality. The final product is typically purified through recrystallization or other suitable methods to remove any impurities.
化学反应分析
Types of Reactions: Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require the use of catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.
科学研究应用
Chemistry: In chemistry, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is used as a reagent in various organic synthesis reactions
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is often employed in experiments involving the inhibition or activation of specific enzymes, providing insights into their mechanisms of action and potential therapeutic targets.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It is studied for its ability to modulate biological pathways and its potential use in the treatment of various diseases. Research is ongoing to explore its efficacy and safety in clinical applications.
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it a valuable intermediate in the synthesis of various drugs and other industrial chemicals.
作用机制
The mechanism of action of Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidino group and aminophenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- Urea, 1-amidino-3-(p-nitrophenyl)-, hydrochloride
- Urea, 1-amidino-3-(p-methoxyphenyl)-, hydrochloride
- Urea, 1-amidino-3-(p-chlorophenyl)-, hydrochloride
Comparison: Compared to similar compounds, Urea, 1-amidino-3-(p-aminophenyl)-, hydrochloride is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties This group enhances its ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications
属性
CAS 编号 |
74063-37-9 |
|---|---|
分子式 |
C8H12ClN5O |
分子量 |
229.67 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-(diaminomethylidene)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O.ClH/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11;/h1-4H,9H2,(H5,10,11,12,13,14);1H |
InChI 键 |
NKMFTNFCQGBTAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC(=O)N=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


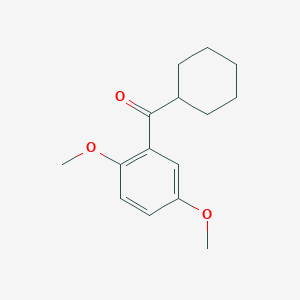

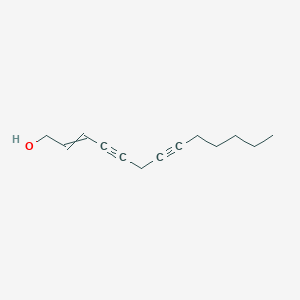
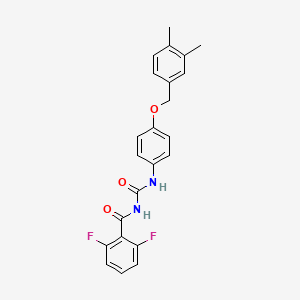

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
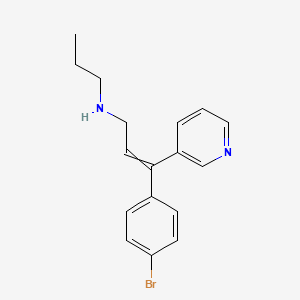

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

